Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C8H9BrClN3O2 |
|---|---|
Molecular Weight |
294.53 g/mol |
IUPAC Name |
methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrClN3O2/c1-3-11-7-6(10)12-4(5(9)13-7)8(14)15-2/h3H2,1-2H3,(H,11,13) |
InChI Key |
JFUCSIYDDKQAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(N=C1Cl)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Pyrazine Core
Initial chlorination typically targets the 6-position using N-chlorosuccinimide (NCS) in acetonitrile at 75–82°C. This method achieves >85% conversion with minimal side products compared to alternatives like sodium hypochlorite.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 78°C ± 3°C |
| Molar Ratio (NCS:Substrate) | 1:1 |
| Reaction Time | 6–8 hours |
Post-chlorination purification involves recrystallization from ethanol/water (3:1 v/v), yielding 3-amino-6-chloropyrazine-2-carboxylate intermediates with >92% purity.
Bromination Techniques
Diazotization-Bromination Sequence
The 3-bromo substituent is introduced via a Sandmeyer-type reaction:
-
Diazotization of the 3-amino group with NaNO₂/HCl at 0–5°C
Critical Parameters:
-
Temperature control (-5°C to 5°C) prevents ring degradation
This step typically achieves 78–82% yield, with the major byproduct (3,6-dibromo derivative) controlled to <5% through precise timing.
Ethylamino Group Introduction
Nucleophilic Aromatic Substitution
The 5-chloro substituent undergoes displacement with ethylamine under high-pressure conditions:
Reaction Setup:
Yield Optimization:
| Factor | Effect on Yield |
|---|---|
| Amine Excess >4 eq | No significant gain |
| Temperature >130°C | Decomposition |
| K₂CO₃ vs Cs₂CO₃ | ±3% yield variance |
Post-reaction purification via column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the 5-ethylamino derivative in 65–70% yield.
Esterification Methods
Acid-Catalyzed Esterification
Final methyl ester formation employs thionyl chloride (SOCl₂) followed by methanol quenching:
Mechanistic Pathway:
Process Advantages:
Alternative Synthetic Routes
One-Pot Halogenation-Amination
Emerging methodologies combine chlorination and bromination in a single reactor:
Typical Procedure:
-
Sequential addition of NCS and NBS (N-bromosuccinimide)
-
Temperature-controlled (0°C → 80°C) reaction gradient
-
In-situ ethylamine introduction via Schlenk techniques
While reducing steps, this approach currently yields 15–20% less product than multi-step methods.
Industrial-Scale Considerations
For kilogram-scale production:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic bromination | Jacketed reactor with -10°C brine cooling |
| Ethylamine volatility | High-pressure Hastelloy reactors |
| HCl gas management | Multi-stage scrubbers (NaOH/water) |
Patent data indicates production costs of $220–$280/kg at 100 kg batch sizes.
Analytical Characterization
Final product validation requires:
Spectroscopic Data:
Purity benchmarks (>98.5%) are achieved through repetitive crystallization from toluene .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and bromine (Br2) are utilized for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate is used in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethylamino group in the target compound introduces greater steric hindrance and hydrogen-bonding capacity compared to dimethylamino or methyl groups. This may influence solubility and binding affinity in biological targets. Halogen positioning: Bromine at position 3 (vs. 6 in ) enhances electrophilic aromatic substitution reactivity due to proximity to the electron-withdrawing carboxylate.
Reactivity Trends: Bromine and chlorine substituents facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), as seen in analogues like Methyl 3-amino-6-bromopyrazine-2-carboxylate . Ethylamino groups can undergo alkylation or acylation, expanding utility in derivatization .
Biological Activity
Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₉BrClN₃O₂ and a molecular weight of approximately 294.53 g/mol. Its unique structure includes both bromine and chlorine atoms along with an ethylamino group attached to a pyrazine ring, which contributes to its distinctive chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, where it demonstrated an inhibition rate of 54-72% against the H37Rv strain .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Inhibition Rate (%) | Reference |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | 54-72 | |
| Trichophyton mentagrophytes | MIC = 31.25 µmol/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is crucial for understanding its pharmacological profile and optimizing its therapeutic potential.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on substituted pyrazine derivatives, including this compound, demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis. The study emphasized structure-activity relationships that correlate specific functional groups with enhanced biological activity .
- Cancer Cell Proliferation : In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines. The exact IC50 values and detailed mechanisms are under investigation, but initial findings suggest a direct impact on cellular signaling pathways involved in cell survival.
Comparison with Similar Compounds
This compound shares structural similarities with other pyrazine derivatives that exhibit varying biological activities.
Table 2: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Methyl 3-bromo-6-chloro-5-(methylamino)pyrazine-2-carboxylate | 1936550-62-7 | C₇H₇BrClN₃O₂ | Contains a methylamino group |
| Methyl 3-bromo-6-chloropyrazine-2-carboxylate | 13457-28-8 | C₆H₄BrClN₂O₂ | Lacks the ethylamino substitution |
| Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate | 131277008 | C₈H₈BrClN₂O₂ | Different substitution pattern on the pyrazine ring |
Q & A
Q. Q1. What are the common synthetic routes for preparing Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate?
The synthesis typically involves multi-step functionalization of pyrazine derivatives. A plausible route includes:
Bromination/Chlorination : Halogenation at specific positions using reagents like bromine or chlorine donors under controlled conditions (e.g., acetic acid at 80°C) .
Amination : Introduction of the ethylamino group via nucleophilic substitution, often requiring hexamethylene tetramine or similar agents .
Esterification : Final carboxylate ester formation using methanol under acidic or basic conditions.
Purification is typically achieved via silica gel chromatography (e.g., 20% ethyl acetate in hexane) .
Q. Q2. How can spectroscopic techniques resolve structural ambiguities in this compound?
- NMR : H and C NMR can distinguish between Br/Cl substituents based on coupling constants and chemical shifts. For example, aromatic protons adjacent to electron-withdrawing groups (Br, Cl) show downfield shifts.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H] ~ 324–326 Da for CHBrClNO) and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, particularly for verifying regioselectivity in halogenation/amination steps .
Advanced Reactivity and Mechanistic Insights
Q. Q3. How does the electronic environment of the pyrazine ring influence regioselectivity in substitution reactions?
The electron-deficient pyrazine ring directs nucleophilic attacks to positions adjacent to electron-withdrawing groups (Br, Cl). For example:
- Ethylamino Group Installation : The ethylamino nucleophile preferentially substitutes at the 5-position due to activation by neighboring halogens (3-Br and 6-Cl), as demonstrated in analogous pyrazine derivatives .
- Competing Pathways : Steric hindrance from the methyl ester at position 2 may slow substitution at position 5. Computational studies (DFT) are recommended to map charge distribution and transition states.
Table 1 : Reactivity Trends in Pyrazine Derivatives
| Position | Substituent | Reactivity (Nucleophilic Substitution) |
|---|---|---|
| 3 | Br | Moderate (directs attack to position 5) |
| 5 | Ethylamino | Low (electron-donating group) |
| 6 | Cl | High (activates position 5) |
Q. Q4. What strategies mitigate side reactions during halogenation steps?
- Temperature Control : Excessive heat (>80°C) during bromination can lead to over-halogenation or ring degradation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
- Protecting Groups : Temporarily protecting the ethylamino group (e.g., as a Boc derivative) prevents unwanted N-halogenation .
Analytical and Crystallographic Challenges
Q. Q5. How can conflicting crystallographic data from different batches be reconciled?
- Twinned Crystals : Use SHELXD for dual-space structure solution to address twinning, common in halogenated heterocycles .
- Disorder Modeling : Refine disordered Br/Cl positions using PART instructions in SHELXL, with occupancy factors adjusted based on electron density maps .
- Validation Tools : Cross-check with CIF validation tools (e.g., checkCIF) to identify outliers in bond lengths/angles.
Q. Q6. What analytical methods confirm the purity of the final product?
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Elemental Analysis : Match experimental C/H/N/Br/Cl percentages to theoretical values (e.g., ±0.3% tolerance) .
- TGA/DSC : Thermal stability analysis ensures absence of solvent/moisture, critical for reproducibility in biological assays .
Biological and Functional Applications
Q. Q7. What in vitro assays are suitable for evaluating its bioactivity?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazine-based kinase inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) for in vitro studies, noting that >95% purity is critical to avoid artifacts .
Q. Q8. How does the ethylamino group influence pharmacokinetic properties?
- Lipophilicity : The ethylamino group increases logP compared to non-aminated analogs, enhancing membrane permeability (predicted logP ~2.1 via ChemAxon).
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) assess susceptibility to oxidative deamination, a common pathway for ethylamino-containing drugs .
Safety and Handling Protocols
Q. Q9. What precautions are necessary for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation (H317 hazard) .
- Storage : Store at 2–8°C under inert gas (Ar/N) to prevent hydrolysis of the ester group .
- Waste Disposal : Halogenated waste must be segregated and treated via incineration with scrubbing for HCl/HBr emissions .
Q. Q10. How can air-sensitive intermediates be stabilized during synthesis?
- Schlenk Techniques : Use under nitrogen/argon for moisture-sensitive steps (e.g., Grignard additions to pyrazine).
- Stabilizing Agents : Add molecular sieves (3Å) to reaction mixtures to scavenge trace water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
